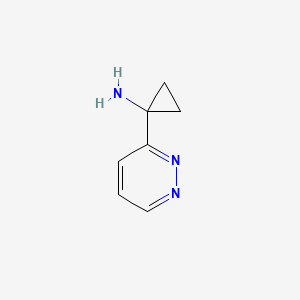

1-(Pyridazin-3-yl)cyclopropanamine

Description

Propriétés

IUPAC Name |

1-pyridazin-3-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(3-4-7)6-2-1-5-9-10-6/h1-2,5H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOFUZRBPHPFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with cyclopropane carboxylic acid under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyridazin-3-yl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of pyridazinone derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of various substituted pyridazine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(Pyridazin-3-yl)cyclopropanamine has been investigated for its potential therapeutic effects, particularly in the following areas:

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Studies suggest that the compound may inhibit specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Central Nervous System Effects

Preliminary studies indicate that this compound may interact with neurotransmitter systems, leading to anxiolytic or antidepressant effects. This aspect is currently under investigation to elucidate its mechanism of action and therapeutic potential in neuropsychiatric disorders.

Agrochemical Applications

In the field of agrochemicals, this compound has been explored for its potential as a herbicide or pesticide. Its unique structure allows it to interact with plant metabolic pathways, potentially leading to selective toxicity against weeds while being less harmful to crops. Research is ongoing to determine its efficacy and safety in agricultural applications.

Materials Science Applications

The compound's structural characteristics make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals could lead to innovations in catalysis and materials with enhanced properties.

Case Studies

Here are notable case studies highlighting the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Antitumor Activity Study | Cancer Research | Demonstrated effective inhibition of tumor cell proliferation in vitro. |

| Antimicrobial Efficacy Study | Microbiology | Showed significant activity against Gram-positive and Gram-negative bacteria. |

| Neuropharmacology Study | Psychiatry | Indicated potential anxiolytic effects in animal models. |

Mécanisme D'action

The mechanism of action of 1-(Pyridazin-3-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1-(Pyridazin-3-yl)cyclopropanamine with structurally analogous cyclopropanamine derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

Key Observations:

- Pyridazine Positional Isomerism: The substitution of pyridazine at the 3- versus 4-position (e.g., 1-(Pyridazin-3-yl) vs.

- Salt Forms : Hydrochloride salts (e.g., Pyridazin-3-ylmethanamine HCl) improve solubility and stability, critical for pharmaceutical applications .

- Aromatic Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase molecular polarity and acidity, while electron-donating groups (e.g., -OCH₃, -CH₃) enhance lipophilicity .

Stability and Handling

- Storage Conditions : Most hydrochloride salts (e.g., 1-(3-Chlorophenyl)cyclopropanamine HCl) require storage at 2–8°C, whereas neutral analogs like 1-(4-Methoxyphenyl)cyclopropanamine may have broader stability .

- Synthesis Challenges : The discontinuation of this compound could reflect synthetic complexity or instability compared to phenyl-substituted analogs .

Activité Biologique

1-(Pyridazin-3-yl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring fused with a cyclopropanamine moiety. Its molecular formula is CHN, with a molecular weight of approximately 150.19 g/mol. The compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses and other physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound interacts with PDE4, leading to increased levels of cyclic AMP (cAMP), which modulates various signaling pathways involved in inflammation and cell proliferation.

- Kinase Inhibition : Preliminary studies suggest that this compound may also target kinases, similar to other pyridazine derivatives, potentially affecting cell survival and growth .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with various diseases:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MV4-11 (AML) | 0.32 | FLT3 inhibition |

| HEK293T | 0.10 | PDE4 inhibition |

These results indicate that the compound could be effective in treating conditions like acute myeloid leukemia (AML) through its action on FLT3, a receptor tyrosine kinase frequently mutated in this cancer .

In Vivo Studies

Animal model studies have further elucidated the pharmacological profile of this compound:

- Tumor Growth Inhibition : At lower doses, the compound has been observed to inhibit tumor growth effectively while maintaining minimal toxicity.

- Dosage Effects : Variations in dosage have shown that higher concentrations lead to increased apoptosis in cancer cells, suggesting a dose-dependent response.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for AML. The study reported:

- Efficacy : A significant reduction in tumor size was observed after treatment with the compound over four weeks.

- Safety Profile : The compound exhibited a favorable safety profile, with no significant adverse effects noted at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.